molecular formula C10H12FNO2S B8577658 Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)- CAS No. 154639-75-5

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)-

Cat. No. B8577658
M. Wt: 229.27 g/mol
InChI Key: CQBGMEVMWSNQLD-UHFFFAOYSA-N
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Patent
US05011931

Procedure details

A solution of t-butyl 4-fluoro-2-methylaminobenzoate (28.9 g) in dimethylsulphoxide (133 ml) was added to a solution of potassium t-butoxide (72.2 g) in dimethylsulphoxide (300 ml) at ambient temperature under nitrogen. The stirred mixture was heated at 50° for eight hours and then cooled to ambient temperature. Water (1300 ml) was added to the mixture whilst maintaining the temperature below 35°. Extraction with trichloromethane and evaporation of the extract in vacuo gave 1-(4-fluoro-2-methylaminophenyl)-2-methylsulphinylethanone, m.p. 129°-134°.
Name
t-butyl 4-fluoro-2-methylaminobenzoate
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([O:8]C(C)(C)C)=O)=[C:4]([NH:15][CH3:16])[CH:3]=1.CC(C)([O-])C.[K+].O.[CH3:24][S:25]([CH3:27])=[O:26]>>[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6](=[O:8])[CH2:24][S:25]([CH3:27])=[O:26])=[C:4]([NH:15][CH3:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
t-butyl 4-fluoro-2-methylaminobenzoate
Quantity
28.9 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC(C)(C)C)C=C1)NC
Name
Quantity
72.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
133 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
300 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
1300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated at 50° for eight hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 35°
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with trichloromethane and evaporation of the
EXTRACTION
Type
EXTRACTION
Details
extract in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C(CS(=O)C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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